Technical Monograph: Structural Characterization and Physicochemical Profile of 2-Amino-4-bromo-3,6-difluorobenzoic Acid
Executive Summary 2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1698535-33-9) is a highly specialized poly-functionalized aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1698535-33-9) is a highly specialized poly-functionalized aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates. Characterized by a dense substitution pattern on the benzene core, this molecule integrates an electrophilic handle (bromine), a nucleophilic handle (amine), and a carboxylic acid moiety modified by the steric and electronic influence of two fluorine atoms.
This guide provides a comprehensive technical analysis of its chemical structure, molecular weight characteristics, synthetic logic, and physicochemical behavior, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Molecular Metrics[1][2]
The precise identification of this compound relies on its specific substitution pattern, which distinguishes it from its 3,5-difluoro or 4,5-difluoro isomers.
Core Identifiers
Parameter
Technical Specification
IUPAC Name
2-Amino-4-bromo-3,6-difluorobenzoic acid
CAS Registry Number
1698535-33-9
Chemical Formula
C₇H₄BrF₂NO₂
SMILES
OC(=O)C1=C(F)C=C(Br)C(F)=C1N
InChI Key
VWMWKITYXSGIIM-UHFFFAOYSA-N
Molecular Weight & Isotopic Distribution
Due to the presence of Bromine (
and in a ~1:1 ratio), the molecular weight must be understood as a distribution rather than a singular value.
Metric
Value
Notes
Average Molecular Weight
252.01 g/mol
Weighted average of all isotopes.
Monoisotopic Mass
250.9393 Da
Based on .
Isotopic Pattern (M+2)
252.9373 Da
Based on . Intensity approx. 97% of base peak.
Exact Mass Analysis
C (33.36%), H (1.60%), Br (31.71%), F (15.08%), N (5.56%), O (12.69%)
Structural Analysis & Conformation
The chemical behavior of 2-Amino-4-bromo-3,6-difluorobenzoic acid is dictated by the "push-pull" electronic effects and the steric crowding of its substituents.
Electronic Environment
Ortho-Effect (Amine & Acid): The 2-amino group and 1-carboxylic acid are ortho to each other. This proximity facilitates an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen, stabilizing the planar conformation and reducing the acidity of the carboxylic group compared to non-aminated analogs.
Fluorine Scaffolding (Positions 3 & 6):
C6-Fluorine: Located ortho to the carboxylic acid. This creates significant steric bulk that twists the carboxyl group slightly out of plane, potentially impacting coupling reactions. It also increases the acidity of the carboxyl proton via induction (-I effect).
C3-Fluorine: Flanks the amino group and the bromine, exerting a strong electron-withdrawing effect on the ring, deactivating it toward further electrophilic attack, but activating the 4-position for nucleophilic displacement in extreme conditions (SNAr).
Visualization of Connectivity
The following diagram illustrates the functional connectivity and key steric interactions.
Figure 1: Functional connectivity map highlighting the intramolecular H-bond and steric interactions.
Synthetic Pathways & Experimental Logic
The synthesis of this compound presents a regioselectivity challenge. Standard electrophilic aromatic substitution (EAS) on a benzoic acid precursor is difficult due to the deactivating nature of the carboxyl group. Two primary strategies are chemically sound:
Strategy A: Bromination of 2-Amino-3,6-difluorobenzoic Acid (Preferred)
This route leverages the strong electron-donating power of the amino group to direct bromination.
Directing Effects: The amino group (-NH₂) is a strong ortho, para-director.
Site Selectivity:
Ortho (C3): Blocked by Fluorine.
Meta (C5): Disfavored by amino group; meta to carboxyl.
Para (C4): Highly Favored . It is para to the activating amine and meta to the deactivating carboxyl.
Reagent: N-Bromosuccinimide (NBS) or Br₂ in acetic acid.
Similar to the synthesis of 2-amino-4-bromo-3-fluorobenzoic acid [1], this route involves the oxidation of a substituted isatin.
Precursor: 6-Bromo-5,7-difluoroisatin.
Oxidation: Treatment with hydrogen peroxide (H₂O₂) in sodium hydroxide (NaOH).[1][2]
Mechanism: Oxidative cleavage of the isatin ring yields the anthranilic acid derivative directly.
Figure 2: Proposed regioselective synthesis via electrophilic bromination of the difluoro-anthranilic acid precursor.
Physicochemical Profile & Analytical Expectations
Predicted Properties
Physical State: Off-white to pale yellow crystalline solid.
Melting Point: Expected >140°C (decomposition likely >200°C due to amino acid nature).
Solubility:
High: DMSO, DMF, Methanol.
Moderate: Ethyl Acetate, THF.
Low: Water (neutral pH), Hexanes, DCM.
Acidity (pKa): The carboxylic acid pKa is expected to be lower (approx. 2.5 - 3.0) than benzoic acid (4.[3][4]2) due to the electron-withdrawing fluorines, despite the slight buffering of the amino group.
Analytical Characterization (NMR & MS)
Researchers should validate the structure using the following spectral signatures:
¹H NMR (DMSO-d₆):
δ ~13.0 ppm: Broad singlet (COOH).
δ ~7.5-8.0 ppm: Doublet of doublets (Ar-H at C5). This proton couples with both F3 and F6.
F-6 (Ortho to COOH): Typically shifted downfield (~ -110 to -120 ppm).
F-3 (Ortho to NH₂): Distinct chemical environment (~ -130 to -140 ppm).
Mass Spectrometry (LC-MS):
Ionization: ESI+ or ESI-.
Pattern: Look for the characteristic 1:1 doublet at m/z 251/253 (negative mode) or 253/255 (positive mode), confirming the presence of one bromine atom.
References
ChemicalBook . Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid. Retrieved from
AChemBlock . 2-amino-4-bromo-3,6-difluoro-benzoic acid Product Page. Retrieved from
Sigma-Aldrich . 2-Amino-4-bromo-3,6-difluorobenzoic acid CAS 1698535-33-9. Retrieved from
PubChem . Compound Summary for Benzoic acid derivatives. (General Reference for substructure). Retrieved from
A Technical Guide to the Acidity and pKa of Polyfluorinated Anthranilic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Anthranilic acid and its derivatives represent a privileged class of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] When these two concepts merge—the polyfluorination of the anthranilic acid core—chemists unlock the ability to finely tune the molecule's physicochemical properties, most notably its acidity (pKa). This guide provides an in-depth exploration of the causal relationship between polyfluorination and the acidity of anthranilic acid derivatives, offering both theoretical grounding and practical, field-proven experimental protocols. Understanding and controlling the pKa of these derivatives is critical, as it directly influences their solubility, membrane permeability, and overall pharmacokinetic profile, ultimately impacting their efficacy and viability as therapeutic agents.[5]
Foundational Concepts
The Anthranilic Acid Scaffold: A Versatile Pharmacophore
Anthranilic acid (2-aminobenzoic acid) is a bifunctional aromatic compound featuring both a carboxylic acid group and an amino group. This unique arrangement makes it a valuable precursor for the synthesis of a multitude of heterocyclic compounds and a foundational framework for various drug categories, such as the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][6] Its derivatives are explored for a vast range of therapeutic applications, from managing metabolic disorders to inducing apoptosis in cancer cells.[2][3][4]
The Role of Fluorine in Modulating Physicochemical Properties
Fluorine, the most electronegative element, possesses unique properties that make it invaluable in drug design. Its introduction into a molecule can profoundly influence pKa, conformation, metabolic stability, and membrane permeability.[5] The judicious use of fluorine allows for the subtle yet significant optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Understanding Acidity and the pKa Scale
The acidity of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic counterpart, pKa. The pKa value represents the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. A lower pKa value signifies a stronger acid. For a molecule like anthranilic acid, there are two key pKa values to consider:
pKa1: Associated with the deprotonation of the carboxylic acid group (-COOH) to a carboxylate (-COO⁻).
pKa2: Associated with the protonation of the amino group (-NH₂) to an ammonium (-NH₃⁺).
The Electronic Impact of Polyfluorination on Acidity
The primary mechanism by which fluorine substitution enhances the acidity of anthranilic acid is the inductive effect .
The Strong Electron-Withdrawing Inductive Effect (–I) of Fluorine
Due to its high electronegativity, a fluorine atom strongly pulls electron density towards itself through the sigma (σ) bonds of the molecule.[7][8] This electron-withdrawing effect is transmitted through the carbon skeleton. When multiple fluorine atoms are present, their inductive effects are additive, resulting in a more pronounced impact on the molecule's electronic landscape.[7][8]
Impact on the Carboxylic Acid Moiety (pKa1)
When fluorine atoms are attached to the benzene ring of anthranilic acid, their powerful inductive effect withdraws electron density from the carboxyl group. This has a critical consequence on the conjugate base formed after the carboxylic proton is lost:
Stabilization of the Carboxylate Anion: The negative charge on the carboxylate anion (-COO⁻) is delocalized and stabilized by the electron-withdrawing pull of the fluorine atoms.
Shift in Equilibrium: A more stable conjugate base shifts the dissociation equilibrium in favor of the deprotonated form (HA ⇌ H⁺ + A⁻).
Increased Acidity: This shift results in a stronger acid, which is reflected as a significantly lower pKa1 value compared to the non-fluorinated parent compound.[7][8][9][10]
The magnitude of this effect is dependent on the number and position of the fluorine atoms; the closer the fluorine is to the carboxylic acid group, the stronger the effect.[8][9]
Impact on the Amino Group Moiety (pKa2)
The same inductive effect that increases the acidity of the carboxylic acid group decreases the basicity of the amino group.
Reduced Electron Density on Nitrogen: The fluorine atoms pull electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group.
Lower Availability of the Lone Pair: This reduction in electron density makes the lone pair of electrons on the nitrogen less available for protonation.
Decreased Basicity: A less basic amino group will have a lower pKa value for its conjugate acid (-NH₃⁺). This means that at a given pH, the fluorinated derivative is less likely to be protonated than its non-fluorinated counterpart.
This modulation of both acidic and basic centers is a powerful tool for optimizing a molecule's overall ionization state at physiological pH (≈7.4), which is crucial for drug-receptor interactions and membrane transport.
Experimental Protocols for Synthesis and pKa Determination
A core tenet of scientific integrity is the ability to reproduce and validate findings. The following protocols provide detailed, step-by-step methodologies for the synthesis of a model compound, tetrafluoroanthranilic acid, and the subsequent determination of its pKa values.
Synthesis of 2,3,4,5-Tetrafluoroanthranilic Acid
This protocol outlines a common synthetic route. The causality behind the choice of reagents is to effect a nucleophilic aromatic substitution on a highly activated (electron-deficient) hexafluorobenzene ring.
Methodology:
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 10.0 g of hexafluorobenzene in 100 mL of anhydrous diethyl ether.
Ammonia Addition: Cool the solution to 0°C in an ice bath. Bubble anhydrous ammonia gas through the solution at a moderate rate for 2 hours. The reaction is highly exothermic; maintain the temperature below 5°C. Rationale: Ammonia acts as the nucleophile, displacing one fluorine atom on the electron-deficient aromatic ring.
Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. A white precipitate of pentafluoroaniline and ammonium fluoride will form.
Workup: Carefully add 50 mL of water to quench the reaction and dissolve the ammonium fluoride. Transfer the mixture to a separatory funnel. Separate the ether layer and wash it twice with 30 mL of brine.
Purification of Intermediate: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude pentafluoroaniline. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient).
Lithiation and Carboxylation: Dissolve the purified pentafluoroaniline in anhydrous THF. Cool to -78°C (dry ice/acetone bath). Slowly add one equivalent of n-butyllithium. Stir for 1 hour. Rationale: n-Butyllithium is a strong base that selectively deprotonates the position ortho to the amino group, forming a directed lithiated intermediate.
CO₂ Quenching: Bubble dry carbon dioxide gas (from dry ice) through the solution for 30 minutes.
Final Acidification and Isolation: Allow the mixture to warm to room temperature. Quench with 1 M HCl until the solution is acidic (pH ≈ 2). Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield the final product, 2,3,4,5-tetrafluoroanthranilic acid.
Diagram: Synthesis Workflow
A visual representation of the key steps in the synthesis of tetrafluoroanthranilic acid.
Structure-Acidity Data
The following table summarizes experimentally determined pKa values for anthranilic acid and a representative polyfluorinated derivative to illustrate the concepts discussed. Note: Exact values can vary slightly based on experimental conditions like temperature and ionic strength.
[11]
Compound
Substituents
pKa1 (Carboxylic Acid)
pKa2 (Amino Group)
Rationale for Acidity Change
Anthranilic Acid
None
~4.95
~2.05
Baseline reference.
| Tetrafluoroanthranilic Acid | 3,4,5,6-Fluoro | ~2.5 | < 1.0 | Strong inductive electron withdrawal by four fluorine atoms stabilizes the carboxylate anion, significantly increasing its acidity (lowering pKa1). The same effect drastically reduces the basicity of the amino group (lowering pKa2). |
Implications for Drug Development and Medicinal Chemistry
The ability to precisely modulate the pKa of an anthranilic acid derivative through polyfluorination has profound implications for drug design.
[5][12]
Solubility and Absorption: The ionization state of a drug, governed by its pKa and the pH of the surrounding environment (e.g., the gut, pH 1.5-3.5; the blood, pH 7.4), dictates its solubility and ability to cross biological membranes. A more acidic compound (lower pKa) will be more ionized in the blood, which can increase solubility but may decrease passive diffusion across lipid membranes.
Target Binding: Many drug-receptor interactions are dependent on specific ionization states. Altering the pKa can change the charge distribution of the molecule, potentially enhancing or diminishing its binding affinity for a biological target.
P-glycoprotein (Pgp) Efflux: Pgp is a transmembrane protein that can pump drugs out of cells, a common mechanism of drug resistance. The introduction of fluorine can influence Pgp-mediated efflux, sometimes in non-obvious ways. While fluorination can decrease basicity, which is often associated with reduced Pgp efflux, it can also increase the acidity of other functionalities (like an amide N-H), which may paradoxically increase efflux. [12]This highlights the complex interplay of factors that must be considered during lead optimization.
By understanding the principles laid out in this guide, medicinal chemists can leverage polyfluorination as a strategic tool to engineer anthranilic acid derivatives with an optimized ADME profile, leading to more effective and safer therapeutic agents.
Conclusion
Polyfluorination of the anthranilic acid scaffold provides a potent and predictable method for modulating the acidity of both the carboxylic acid and amino functional groups. The underlying mechanism is the powerful, distance-dependent inductive effect of fluorine, which stabilizes the carboxylate anion and reduces the electron density on the amino nitrogen. This fine-tuning of pKa is not merely an academic exercise; it is a critical strategy in modern drug discovery for optimizing the pharmacokinetic and pharmacodynamic properties of this versatile class of molecules. The experimental protocols and theoretical framework presented herein serve as a comprehensive resource for scientists aiming to harness the unique properties of fluorine to advance their research and development efforts.
References
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
Svanström, O. (2015). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
ResearchGate. (2015). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Retrieved from [Link]
SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from [Link]
Elsevier. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Retrieved from [Link]
Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Retrieved from [Link]
MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]
NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]
International Journal of Pharmaceutical Sciences. (2024). Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. Retrieved from [Link]
Semantic Scholar. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
PMC. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]
PubMed. (2007). Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Retrieved from [Link]
MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]
An In-depth Technical Guide to 2-Amino-4-bromo-3,6-difluorobenzoic Acid: A Key Building Block in Medicinal Chemistry
Abstract: 2-Amino-4-bromo-3,6-difluorobenzoic acid is a synthetically valuable aromatic compound characterized by a highly substituted benzene ring containing amino, carboxyl, bromo, and fluoro functional groups. This st...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: 2-Amino-4-bromo-3,6-difluorobenzoic acid is a synthetically valuable aromatic compound characterized by a highly substituted benzene ring containing amino, carboxyl, bromo, and fluoro functional groups. This strategic arrangement of functionalities makes it a versatile building block, particularly in the field of drug discovery and development. The presence of halogens and an anthranilic acid core allows for diverse chemical modifications and provides unique physicochemical properties that are sought after in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, structural characteristics, potential synthetic strategies, and its established role as a precursor in medicinal chemistry.
Chemical Identity and Core Properties
2-Amino-4-bromo-3,6-difluorobenzoic acid is identified by the Chemical Abstracts Service (CAS) number 1698535-33-9 .[1] The combination of electron-withdrawing fluorine atoms, a bulky bromine atom, and the dual functionality of the amino and carboxylic acid groups creates a unique electronic and steric profile. These features are critical for its utility in constructing complex molecules with specific biological activities.
Table 1: Core Identifiers and Physicochemical Properties
The structure of 2-Amino-4-bromo-3,6-difluorobenzoic acid is foundational to its chemical behavior. The ortho-amino benzoic acid (anthranilic acid) core is a well-known pharmacophore and a versatile synthetic intermediate. The fluorine atoms at positions 3 and 6 significantly increase the acidity of the carboxylic acid and the amine, while also influencing the molecule's lipophilicity and metabolic stability. The bromine atom at position 4 provides a site for further functionalization, often through metal-catalyzed cross-coupling reactions.
Topic: The Strategic Role of 2-Amino-4-bromo-3,6-difluorobenzoic Acid in the Construction of High-Value Drug Discovery Libraries
An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals. Abstract Substituted anthranilic acids represent a class of "privileged scaffolds" in medicinal chemistry, forming the co...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals.
Abstract
Substituted anthranilic acids represent a class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The strategic introduction of fluorine atoms into these scaffolds can dramatically enhance molecular properties, improving metabolic stability, binding affinity, and bioavailability.[3][4] This guide provides an in-depth analysis of 2-Amino-4-bromo-3,6-difluorobenzoic acid, a highly versatile building block for drug discovery. We will explore its unique structural attributes, detail its synthetic utility in generating diverse compound libraries through orthogonal chemical reactions, and discuss the causal relationship between its distinct functional groups and its power as a tool for developing novel therapeutics.
Introduction: The Rationale for a Trifunctional, Fluorinated Scaffold
In the quest for novel chemical entities, the design of the initial screening library is a critical determinant of success. The efficiency of this process is greatly enhanced by the use of building blocks that offer multiple points for diversification. 2-Amino-4-bromo-3,6-difluorobenzoic acid is an exemplary scaffold, engineered with three distinct and orthogonally reactive functional groups: a nucleophilic amino group, a carboxylic acid, and a halogen handle suitable for cross-coupling.
The true value of this scaffold is amplified by the presence of two fluorine atoms on the aromatic ring. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are leveraged by medicinal chemists to fine-tune key drug-like properties.[3][5] Specifically, the difluoro substitution pattern on this anthranilic acid derivative:
Modulates pKa: The electron-withdrawing nature of fluorine lowers the pKa of both the carboxylic acid and the aniline nitrogen, influencing ionization state at physiological pH and the potential for ionic interactions with biological targets.
Enhances Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.
Increases Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bond interactions with protein targets and can alter the conformation of the molecule to favor a bioactive pose.[4]
This guide will deconstruct the synthetic potential of this building block, providing both the "how" and the "why" of its application in constructing robust and diverse drug discovery libraries.
Physicochemical and Reactive Properties
The utility of a building block begins with a fundamental understanding of its properties.
The strategic arrangement of these groups allows for a sequential and controlled diversification strategy, which is the cornerstone of modern library synthesis.
Caption: Orthogonal reactivity of the core scaffold.
Core Synthetic Methodologies for Library Construction
The power of 2-Amino-4-bromo-3,6-difluorobenzoic acid lies in its capacity for divergent synthesis. A single core can give rise to thousands of unique structures by systematically varying the reactants at each of its three handles.
Caption: Divergent library synthesis workflow.
Protocol: Suzuki-Miyaura Cross-Coupling (Diversification at the Bromo Group)
This reaction is fundamental for introducing aryl and heteroaryl diversity, which is crucial for modulating properties like target recognition and solubility.[9]
Objective: To form a new carbon-carbon bond at the C4-position, replacing the bromine atom.
Methodology:
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-4-bromo-3,6-difluorobenzoic acid (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃, 2.5 eq) or potassium carbonate (K₂CO₃, 2.5 eq).
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Work-up and Purification: After cooling, dilute the reaction mixture with water and ethyl acetate. Acidify the aqueous layer with 1N HCl to pH ~3-4 to protonate the carboxylic acid. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality and Trustworthiness:
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst oxidation and ensure high catalytic turnover, making the protocol reliable.
Choice of Base: An aqueous inorganic base is used not only to activate the boronic acid for transmetalation but also to maintain the solubility of the starting material and product, which both contain a carboxylic acid.
Acidic Work-up: The acidification step is crucial for ensuring the product, now an amino acid, is in its neutral form for efficient extraction into an organic solvent, which validates the purification process.
Protocol: Amide Bond Formation (Diversification at the Carboxylic Acid)
This is arguably the most common reaction in medicinal chemistry, allowing for the introduction of a vast array of side chains from commercially available amines.
Objective: To couple a primary or secondary amine to the carboxylic acid moiety of the scaffold.
Methodology:
Activation: Dissolve the Suzuki-coupled intermediate (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq). Stir for 15-20 minutes at room temperature to form the activated ester.
Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
Reaction: Allow the reaction to stir at room temperature for 6-24 hours. Monitor progress by LC-MS.
Work-up and Purification: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify via flash chromatography.
Causality and Trustworthiness:
Coupling Reagents: HATU and EDC/HOBt are standard, highly efficient reagents that convert the carboxylic acid into a reactive intermediate susceptible to nucleophilic attack by the amine. Their use minimizes side reactions and ensures high yields, making the protocol robust.
Base (DIPEA): DIPEA is a hindered base that scavenges the acid produced during the reaction without competing as a nucleophile, thereby preventing unwanted side products and ensuring the reaction proceeds to completion.
Biological Relevance and Target-Oriented Design
Derivatives of anthranilic acid are known to target a wide range of biological pathways, including those involved in inflammation, cancer, and infectious diseases.[1][2] For instance, many kinase inhibitors incorporate scaffolds that can form key hydrogen bonds with the "hinge" region of the ATP binding pocket. The amino-carboxamido portion of a cyclized derivative of our scaffold can mimic this interaction.
The strategic fluorination further enhances the potential of these molecules. In a study on antitubercular agents, fluorinated anthranilic acids were investigated as inhibitors of the enzyme MabA, which is involved in the mycolic acid biosynthesis pathway of M. tuberculosis.[10] The fluorine atoms were crucial for establishing direct binding to the enzyme, as confirmed by ligand-observed NMR experiments.[10] This demonstrates how the specific features of our building block can be rationally applied to a specific disease target.
Caption: Targeting a kinase in a signaling pathway.
Conclusion
2-Amino-4-bromo-3,6-difluorobenzoic acid is more than a mere chemical intermediate; it is a strategic tool for accelerated drug discovery. Its trifunctional nature permits a robust, orthogonal, and divergent approach to library synthesis, enabling the rapid exploration of vast chemical space. The embedded fluorine atoms provide a proven method for enhancing the drug-like properties of the resulting compounds. By understanding the causality behind the synthetic protocols and the biological implications of its structure, researchers can leverage this powerful building block to efficiently generate high-quality libraries and identify promising lead candidates for a multitude of therapeutic targets.
References
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. Available at: [Link]
Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. (Provider information, no direct scientific journal link).
Method for producing 2-amino-4-fluorobenzoic acid. Google Patents.
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues . MDPI. Available at: [Link]
Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification . PMC, National Center for Biotechnology Information. Available at: [Link]
The Importance of Fluorine in the Life Science Industry . CHIMIA. Available at: [Link]
Roles of Fluorine in Drug Design and Drug Action . Bentham Science Publishers. Available at: [Link]
Medicinal chemistry of anthranilic acid derivatives: A mini review . PubMed, National Center for Biotechnology Information. Available at: [Link]
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . ResearchGate. Available at: [Link]
Palladium-catalyzed cross-coupling reactions of 2-Amino-4-bromo-3,6-difluorobenzoic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-4-bromo-3,6-difluorobenzoic acid Introduction: The Strategic Value of a Fluorinated Anthranilic Acid Derivative In the landscape of modern d...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-4-bromo-3,6-difluorobenzoic acid
Introduction: The Strategic Value of a Fluorinated Anthranilic Acid Derivative
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing biological and material properties.[1] The unique physicochemical characteristics of fluorine—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-Amino-4-bromo-3,6-difluorobenzoic acid is a particularly valuable building block, combining the benefits of fluorine substitution with the versatile reactivity of the anthranilic acid framework, a privileged structure in medicinal chemistry.[1][2]
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this substrate. As a trifunctional scaffold (amine, carboxylic acid, aryl bromide), it offers multiple handles for synthetic diversification. However, the focus of this note is the C-Br bond, a versatile position for forming new carbon-carbon and carbon-heteroatom bonds. We will delve into the mechanistic rationale behind key reaction classes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and provide detailed, field-proven protocols for their successful execution.
The Engine of Innovation: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry, earning the 2010 Nobel Prize in Chemistry for their profound impact.[3][4] These reactions universally proceed through a common catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The cycle consists of three key elementary steps:
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[3] The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the palladium ligands.
Transmetalation: The organic group (R) from an organometallic reagent (e.g., organoboron, organocopper) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex where both organic partners are bound to the metal.[3]
Reductive Elimination: The two organic fragments (Ar and R) couple to form the desired product (Ar-R). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5][7]
A generalized catalytic cycle for palladium-mediated cross-coupling reactions.
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[5][8][9] It is an exceptionally powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.
Causality and Experimental Choices
The Role of the Base: A key mechanistic feature of the Suzuki coupling is the requirement of a base. The base activates the organoboronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which greatly accelerates the transmetalation step.[9][10] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can be critical and must be optimized for the specific substrates.
Ligand Selection: For challenging substrates, including electron-rich or sterically hindered aryl bromides, standard ligands like triphenylphosphine may be insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) are often employed.[5][8] These ligands promote the formation of highly active, monoligated L₁Pd(0) species, which accelerate both the oxidative addition and reductive elimination steps.[8]
Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Entry
Boronic Acid Partner
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2.0)
Toluene/H₂O
100
>90
2
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (1.5)
RuPhos (3.5)
K₂CO₃ (2.0)
1,4-Dioxane/H₂O
90
>95
3
Thiophene-3-boronic acid
PdCl₂(dppf) (3)
-
Cs₂CO₃ (2.5)
DMF/H₂O
100
~85
4
(4-formylphenyl)boronic acid
Pd(PPh₃)₄ (5)
-
K₂CO₃ (2.0)
DME/H₂O
85
~75
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to arylethynyl motifs.[12][13] These structures are prevalent in organic materials and as precursors for more complex heterocyclic systems. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[5][14]
Causality and Experimental Choices
Dual Catalytic Cycle: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that described previously. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide species.[14] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate.
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial as it serves both to neutralize the H-X acid formed and to act as the solvent.
Copper-Free Conditions: A significant advancement is the development of copper-free Sonogashira protocols.[5] These are advantageous when dealing with sensitive substrates where homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by copper and oxygen, must be avoided.[5]
Data Presentation: Representative Conditions for Sonogashira Coupling
Entry
Alkyne Partner
Catalyst (mol%)
Co-catalyst (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₄ (3)
CuI (5)
Et₃N
THF
60
>90
2
Trimethylsilylacetylene
PdCl₂(PPh₃)₂ (2)
CuI (4)
DIPA
Toluene
70
>95
3
1-Heptyne
Pd(OAc)₂ (2)
CuI (4)
Et₃N
DMF
RT
~88
4
Propargyl alcohol
PdCl₂(dppf) (3)
CuI (5)
Et₃N
Acetonitrile
50
~80
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
The Buchwald-Hartwig amination is a landmark transformation for the synthesis of aryl amines from aryl halides.[16][17] It has largely replaced harsher classical methods, offering unparalleled scope and functional group tolerance for C-N bond formation.[16]
Causality and Experimental Choices
The Power of Ligands: The success of this reaction is critically dependent on the use of specialized, bulky, and electron-rich phosphine ligands.[5][18] Ligands developed in the Buchwald group, such as XPhos, SPhos, and BrettPhos, are designed to stabilize the palladium catalyst, enhance the rate of oxidative addition, and, most importantly, facilitate the difficult C-N reductive elimination step.[18][19]
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), which is a prerequisite for reductive elimination. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[20]
Precatalysts: Modern protocols often utilize well-defined palladium precatalysts (e.g., RuPhos-Pd-G3). These air-stable complexes simplify reaction setup and readily form the active Pd(0) catalyst in situ upon exposure to the base.[19][21]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Entry
Amine Partner
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Yield (%)
1
Morpholine
Pd₂(dba)₃ (2)
XPhos (4)
NaOtBu (1.5)
Toluene
100
>95
2
Aniline
Pd(OAc)₂ (2)
BrettPhos (4)
K₃PO₄ (2.0)
1,4-Dioxane
110
~85
3
Benzylamine
RuPhos-Pd-G3 (3)
-
LHMDS (1.8)
THF
80
>90
4
Di-n-butylamine
Pd₂(dba)₃ (2)
tBuXPhos (4)
K₂CO₃ (2.0)
t-BuOH
100
~78
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
Inside a glovebox: To a dry reaction vial, add NaOtBu.
In a separate vial, weigh Pd₂(dba)₃ and XPhos, and add them to the reaction vial.
Add 2-Amino-4-bromo-3,6-difluorobenzoic acid to the vial.
Add anhydrous toluene, followed by morpholine.
Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 100 °C.
Stir the reaction vigorously for 8-24 hours. Monitor by LC-MS.
After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the residue by flash chromatography to isolate the desired N-aryl product.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions relies on a systematic and careful workflow, particularly concerning the exclusion of oxygen, which can deactivate the catalyst.
A standard workflow for performing palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. (2025). BenchChem.
Palladium Catalysts for Cross-Coupling Reaction. (2015, January 22). MDPI.
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.
Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025, April 3). YouTube.
The Suzuki Reaction. (2014, February 6). Columbia University.
β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. (n.d.). PMC.
Technical Application Note: Strategic Esterification of 2-Amino-4-bromo-3,6-difluorobenzoic Acid
Executive Summary This guide details the process chemistry for converting 2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1698535-33-9 / 1416013-62-1) to its methyl ester.[1][2] This transformation is a critical step in t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the process chemistry for converting 2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1698535-33-9 / 1416013-62-1) to its methyl ester.[1][2] This transformation is a critical step in the synthesis of next-generation kinase inhibitors (e.g., FGFR inhibitors) and immunomodulatory imide drugs (IMiDs).[1][2]
The substrate presents a unique "Push-Pull" electronic challenge: the electron-rich amine is deactivated by strong electron-withdrawing groups (EWGs: -F, -Br), while the carboxylic acid is sterically shielded by the 2-amino and 6-fluoro substituents (the "Ortho-Effect").[1] This note provides two validated protocols: Method A (Acid Chloride Activation) for scalability and Method B (Base-Mediated Alkylation) for mild, bench-scale synthesis, prioritizing chemoselectivity to avoid N-alkylation.
Substrate Analysis & Mechanistic Insight[1][3][4]
The "Ortho-Effect" and Steric Shielding
The target molecule features a carboxylic acid flanked by an amine at position 2 and a fluorine atom at position 6.
Steric Blockade: The C-6 fluorine atom creates significant steric bulk, hindering the approach of nucleophiles (methanol) to the carbonyl carbon.[2]
Electronic Deactivation: The 3,6-difluoro and 4-bromo substitution pattern renders the aromatic ring highly electron-deficient.[1][2] This reduces the basicity of the amine (preventing side reactions) but also creates a "twisted" carboxylate conformation to minimize dipole repulsion.
Chemoselectivity Risks[1]
Risk 1: N-Alkylation/Acylation: While the amine is deactivated, potent electrophiles (like Methyl Iodide or Thionyl Chloride) can still react with the nitrogen if stoichiometry is uncontrolled.[2]
Risk 2: Decarboxylation: Poly-fluorinated benzoic acids can undergo thermal decarboxylation under extreme heat.[1][2]
Experimental Protocols
Method A: Thionyl Chloride Mediated Esterification (The "Gold Standard")
Rationale: This method generates anhydrous HCl in situ and transiently forms the acid chloride, which is more reactive than the carboxylic acid, effectively overcoming the steric hindrance of the C-6 fluorine.
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or
inlet.
Dissolution: Charge the flask with the Substrate and anhydrous Methanol. Cool the suspension to 0°C (ice/water bath).
Activation: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl, SO2).[1][2]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour.
Thermal Drive: Heat the mixture to reflux (65°C) for 3–6 hours. Monitor by TLC or HPLC.[2]
Note: The solution typically turns homogenous as the ester forms.
Workup:
Concentrate the mixture under reduced pressure to remove MeOH and excess
Rationale: This method attacks the oxygen of the carboxylate rather than the carbonyl carbon.[2] It is ideal if the substrate is sensitive to the harsh acidic conditions of Method A.
Application Note & Protocols: Strategic Cyclization of Fluorinated Anthranilic Acids for the Synthesis of Core Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist Abstract Fluorinated anthranilic acids are privileged synthons in medicinal chemistry, serving as critical precursors for a diverse range of heterocyclic compounds. The s...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
Fluorinated anthranilic acids are privileged synthons in medicinal chemistry, serving as critical precursors for a diverse range of heterocyclic compounds. The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the prevailing conditions and mechanistic considerations for the cyclization of fluorinated anthranilic acids into three key heterocyclic families: quinazolinones, acridones, and benzodiazepines. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and summarize key reaction parameters to facilitate practical application.
Introduction: The Fluorine Advantage in Heterocyclic Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile. Anthranilic acid (2-aminobenzoic acid), with its ortho-disposed amino and carboxylic acid functionalities, is an ideal starting point for building fused heterocyclic systems. When fluorinated, this building block becomes a powerful tool for creating novel, high-value pharmaceutical agents. This guide focuses on the practical aspects of transforming these fluorinated precursors into key drug scaffolds.
General Consideration: The Influence of Fluorine on Reactivity
The presence of fluorine on the anthranilic acid ring significantly influences the cyclization process. As a strongly electron-withdrawing group, fluorine deactivates the aromatic ring towards electrophilic substitution, which is a key step in many cyclization mechanisms (e.g., Friedel-Crafts acylation). This deactivation often necessitates more forcing reaction conditions, such as higher temperatures or stronger acids, compared to non-fluorinated analogues.[1] Conversely, fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, opening up alternative synthetic pathways. Researchers must consider both the position and number of fluorine substituents to select the optimal cyclization strategy.
Synthesis of Fluorinated 4(3H)-Quinazolinones
The quinazolinone core is a ubiquitous feature in numerous FDA-approved drugs and biologically active compounds. The most reliable route from anthranilic acids involves a two-step sequence: N-acylation followed by cyclodehydration, often proceeding through a benzoxazinone intermediate.[2]
Mechanistic Pathway: The Benzoxazinone Route
The reaction begins with the acylation of the amino group of the fluorinated anthranilic acid with an acyl chloride. The resulting N-acyl anthranilic acid is then subjected to dehydration, typically using a reagent like acetic anhydride. This step forms a reactive 3,1-benzoxazin-4-one intermediate.[2] This intermediate is not always isolated and is subsequently treated with an amine (e.g., ammonia, primary amine). The amine attacks the electrophilic carbonyl, leading to ring-opening followed by recyclization and dehydration to yield the final 4(3H)-quinazolinone.
Caption: General workflow for quinazolinone synthesis.
Protocol: Two-Step Synthesis of 2-Methyl-6-fluoro-4(3H)-quinazolinone
This protocol is adapted from established methodologies for quinazolinone synthesis.[2]
Step A: Synthesis of 2-acetylamino-5-fluorobenzoic acid
Suspend 5-fluoroanthranilic acid (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.
Add acetyl chloride (1.2 eq) dropwise to the stirred suspension.
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature. The product will often precipitate.
Collect the solid product by vacuum filtration, wash with cold toluene, and dry under vacuum. The product is typically used in the next step without further purification.
Step B: Synthesis of 2-acetyl-6-fluoro-3,1-benzoxazin-4-one and conversion to Quinazolinone
To the crude 2-acetylamino-5-fluorobenzoic acid (1.0 eq) from the previous step, add acetic anhydride (3.0 eq).
Heat the mixture at reflux for 2 hours to form the benzoxazinone intermediate.
Carefully evaporate the excess acetic anhydride under reduced pressure.
Dissolve the resulting crude benzoxazinone residue in glacial acetic acid.
Add ammonium acetate (3.0 eq) and heat the mixture to reflux for 4-6 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.
Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
Recrystallize from ethanol or purify by column chromatography (e.g., ethyl acetate/hexane) to yield the pure 2-methyl-6-fluoro-4(3H)-quinazolinone.
Alternative Direct Synthesis using Fluorinated Acids
A modern, metal-free approach involves the direct use of fluorinated acids, such as trifluoroacetic acid (TFA), as both a reactant and a source of the CF₃ group. This method is highly atom-economical.[3]
Protocol: Synthesis of 2-(Trifluoromethyl)quinazolin-4-one
Combine 2-aminobenzamide (1.0 eq) and trifluoroacetic acid (TFA, 2.0 eq) in 1,2-dichloroethane (DCE) in a sealed pressure vessel.
Heat the reaction mixture to 140°C for 12-24 hours.
After cooling to room temperature, concentrate the mixture under reduced pressure.
Purify the residue directly by silica gel column chromatography to afford the desired fluorinated quinazolinone.[3]
Acridone alkaloids are known for a wide array of biological activities, including anticancer and antimalarial properties.[5][6] The most robust synthetic route is the intramolecular cyclization of an N-arylanthranilic acid, which is itself typically prepared via an Ullmann condensation.
Mechanistic Pathway: Ullmann Condensation and Acid-Catalyzed Cyclization
The synthesis begins with a copper-catalyzed Ullmann condensation between a fluorinated anthranilic acid and an aryl halide (or vice-versa).[7][8] This reaction forms the key N-arylanthranilic acid intermediate. The subsequent and final step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid is activated by a strong acid (e.g., polyphosphoric acid (PPA), H₂SO₄, or BF₃·Et₂O) and attacks the adjacent aromatic ring to close the central acridone ring system.[5][9]
Caption: Workflow for acridone synthesis via Ullmann coupling.
Protocol: Microwave-Assisted Synthesis of Fluorinated Acridones
Microwave irradiation can significantly accelerate the cyclization step, offering a rapid and efficient alternative to conventional heating.[5][10]
Step A: Synthesis of N-phenyl-5-fluoroanthranilic acid (Ullmann Condensation)
To a flask, add 5-fluoroanthranilic acid (1.0 eq), iodobenzene (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).
Add N,N-Dimethylformamide (DMF) as the solvent.
Heat the mixture to 120-140°C under an inert atmosphere (N₂) for 12-24 hours, or until TLC analysis indicates consumption of the starting materials.
Cool the reaction, dilute with water, and acidify with HCl (2M) to precipitate the product.
Filter the solid, wash with water, and recrystallize from ethanol/water to obtain the pure N-arylanthranilic acid.
Step B: Microwave-Assisted Cyclization to form 2-Fluoroacridone
Place the N-phenyl-5-fluoroanthranilic acid (1.0 eq) in a microwave reactor vessel.
Add boron trifluoride etherate (BF₃·Et₂O, 2.0 eq) as the catalyst and dehydrating agent.
Seal the vessel and irradiate in a microwave reactor at 100-120°C for 15-30 minutes.[5]
Monitor the reaction progress by TLC.
After completion, cool the vessel and quench the reaction by carefully adding the mixture to a stirred solution of ice and sodium bicarbonate.
Collect the resulting precipitate by filtration, wash with water, and dry.
Purify by column chromatography or recrystallization to yield the final fluorinated acridone.
While several routes to benzodiazepines exist, a specific and noteworthy pathway to fluorinated 1,4-benzodiazepine-3-ones starts from fluorinated anthranilonitriles (2-aminobenzonitriles).[11][12] This method leverages the unique reactivity of the nitrile group.
Mechanistic Pathway: Organometallic Addition and Rearrangement
This strategy involves the treatment of a fluorinated anthranilonitrile with an organomagnesium (Grignard) reagent. This results in both deprotonation of the amine and addition to the nitrile, forming an intermediate amine-imine complexed dianion.[11] Trapping this reactive intermediate with a tertiary 2-haloacyl halide initiates a sequence that, via rearrangement, leads to the formation of the seven-membered benzodiazepine ring system.[12]
Protocol: Synthesis of a Fluorinated 1,4-Benzodiazepine-3-one Derivative
This protocol is a conceptual adaptation based on the described reaction class.[11][12]
Prepare a solution of ethylmagnesium bromide (2.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
Cool the solution to 0°C and add a solution of 5-fluoroanthranilonitrile (1.0 eq) in anhydrous THF dropwise.
Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the dianion intermediate.
Cool the mixture to -78°C and add a solution of a tertiary 2-chloroacyl chloride (e.g., 2-chloro-2-methylpropanoyl chloride) (1.1 eq) in THF dropwise.
Maintain the temperature at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography to isolate the fluorinated 1,4-benzodiazepine-3-one.
Conclusion
The cyclization of fluorinated anthranilic acids and their derivatives provides access to a wealth of high-value heterocyclic scaffolds for drug discovery. By understanding the electronic influence of fluorine and selecting the appropriate synthetic strategy—be it the benzoxazinone route for quinazolinones, the Ullmann/Friedel-Crafts sequence for acridones, or specialized organometallic additions for benzodiazepines—researchers can efficiently construct complex molecular architectures. The adoption of modern techniques such as microwave-assisted synthesis further enhances the speed and efficiency of these critical transformations.
References
ResearchGate. (n.d.). Base-Controlled Synthesis of Fluorescent Acridone Derivatives via Formal (4 + 2) Cycloaddition.
ChemRxiv. (n.d.). Halogen Bond-catalyzed Pictet-Spengler Reaction. Retrieved from [Link]
PubMed. (2008, July 15). Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(14), 4172-6. Retrieved from [Link]
Thieme Chemistry. (n.d.). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Retrieved from [Link]
ResearchGate. (2025, August 7). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities.
Academia.edu. (n.d.). Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones. Retrieved from [Link]
LOCKSS. (n.d.). CHIRAL AUXILIARY APPROACH TO THE ASYMMETRIC PICTET-SPENGLER REACTION OF TRYPTAMINES. Retrieved from [Link]
CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
PMC. (n.d.). Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
Beilstein Journals. (2021, November 25). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Retrieved from [Link]
PMC. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved from [Link]
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
Beilstein Journals. (2011, October 7). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Retrieved from [Link]
Name Reactions in Organic Synthesis. (n.d.). Bischler-Napieralski Reaction.
MDPI. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
Karolinska Institutet. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
Semantic Scholar. (n.d.). Synthesis of some new tricyclic 4 ( 3 H )-quinazolinone derivatives. Retrieved from [Link]
Karolinska Institutet. (2024, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved from [Link]
PMC. (n.d.). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
Semantic Scholar. (n.d.). Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. Retrieved from [Link]
ResearchGate. (2025, August 6). Generation of 9(10H)-Acridone from Anthranilic Acid.
PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
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ResearchGate. (2025, August 10). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids.
PMC. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Retrieved from [Link]
Application Notes and Protocols: Diazotization of 2-Amino-4-bromo-3,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Diazotization in Complex Aromatic Synthesis The diazotization of aromatic amines is a cornerstone transformation i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Diazotization in Complex Aromatic Synthesis
The diazotization of aromatic amines is a cornerstone transformation in organic synthesis, providing a versatile entry point to a vast array of functional groups. This process converts a primary aromatic amine into a diazonium salt, which is a highly valuable intermediate due to the excellent leaving group ability of the diazonium moiety (N₂).[1] The resulting diazonium salt can then be subjected to a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of substituents onto the aromatic ring.[2][3][4]
2-Amino-4-bromo-3,6-difluorobenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The presence of electron-withdrawing fluorine and bromine atoms, along with a carboxylic acid group, renders the amino group weakly basic. This characteristic presents unique challenges for its diazotization, often requiring carefully optimized conditions to achieve efficient conversion while minimizing side reactions.[5][6] These application notes provide a detailed guide to the reagents and protocols for the successful diazotization of this specific and complex substrate.
Understanding the Mechanistic Nuances
The diazotization reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid.[7][8] The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[9][10] The lone pair of the primary aromatic amine then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.[7][11]
For weakly basic anilines like 2-amino-4-bromo-3,6-difluorobenzoic acid, the equilibrium of the initial nitrosation step can be unfavorable. The electron-withdrawing substituents decrease the nucleophilicity of the amino group, making it less reactive towards the nitrosonium ion.[5][6] Therefore, the choice of acid and reaction conditions is critical to drive the reaction to completion.
Reagent Selection and Rationale
The selection of reagents for the diazotization of 2-amino-4-bromo-3,6-difluorobenzoic acid is dictated by the substrate's reduced basicity and potential for side reactions.
Classical Aqueous Diazotization
This is the most common and cost-effective method for diazotization.
Sodium Nitrite (NaNO₂): The standard source of the nitrosonium ion precursor. It is a stable, easy-to-handle solid.[9]
Strong Mineral Acids (HCl, H₂SO₄): Essential for generating the active nitrosating species (NO⁺) from sodium nitrite.[9][10] An excess of acid is typically used to ensure the complete protonation of the weakly basic amine and to maintain a low pH, which favors the stability of the diazonium salt.[12] For 2-amino-4-bromo-3,6-difluorobenzoic acid, a stronger acid like sulfuric acid might be preferred to ensure sufficient protonation.
Alternative and Non-Aqueous Diazotization Methods
For substrates that are sensitive to strong aqueous acids or have poor solubility, alternative methods can be employed.
Organic Nitrites (e.g., tert-Butyl Nitrite, Isoamyl Nitrite): These reagents can be used in organic solvents under non-aqueous or anhydrous conditions.[6][13] This can be advantageous for substrates that are sparingly soluble in aqueous media. The reaction can often be performed under milder, acid-free conditions.[6]
p-Toluenesulfonic Acid (p-TsOH): Can be used as a solid acid catalyst in conjunction with sodium nitrite, sometimes even under solvent-free grinding conditions. This "green" chemistry approach avoids the use of strong, corrosive mineral acids.
Nitrosyl Halides (in situ generation): Nitrosyl halides, such as nitrosyl chloride (NOCl), can be generated in situ from the reaction of trimethylsilyl halides with alkyl nitrites.[6] This method offers an essentially acid-free route to diazotization in organic solvents.[6]
Experimental Protocols
Safety Precaution: Diazonium salts can be explosive when isolated in a dry state and are sensitive to heat and shock.[14][15] All reactions should be conducted in a well-ventilated fume hood, and the temperature should be strictly controlled. It is highly recommended to use the diazonium salt solution immediately in the subsequent reaction step without isolation.
Protocol 1: Classical Aqueous Diazotization using Sodium Nitrite and Sulfuric Acid
This protocol is a standard and robust method for the diazotization of aminobenzoic acids.[12][16]
Materials:
2-Amino-4-bromo-3,6-difluorobenzoic acid
Concentrated Sulfuric Acid (H₂SO₄)
Sodium Nitrite (NaNO₂)
Deionized Water
Ice
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-Amino-4-bromo-3,6-difluorobenzoic acid (1.0 equivalent) in deionized water.
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
Slowly add concentrated sulfuric acid (2.5-3.0 equivalents) to the cooled suspension. Continue stirring until the starting material dissolves to form its sulfate salt. Maintain the temperature strictly between 0-5 °C.
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold deionized water.
Add the sodium nitrite solution dropwise to the acidic suspension of the amine from the dropping funnel. Ensure the temperature of the reaction mixture does not rise above 5 °C. The addition should be controlled to manage any gas evolution.
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure the diazotization is complete.
The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, a small amount of additional sodium nitrite solution can be added.
The resulting clear or slightly yellow solution contains the 2-carboxy-3,5-difluoro-6-bromobenzenediazonium sulfate and is ready for the subsequent reaction.
Protocol 2: Non-Aqueous Diazotization using tert-Butyl Nitrite
This method is suitable for reactions where the presence of water is undesirable.[13]
Anhydrous acid (e.g., Dichloroacetic acid, if required)
Procedure:
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-4-bromo-3,6-difluorobenzoic acid (1.0 equivalent) in the chosen anhydrous organic solvent.
Cool the solution to 0-5 °C in an ice bath.
Slowly add tert-butyl nitrite (1.1-1.2 equivalents) dropwise to the cooled solution with stirring.
If the amine is particularly weak in basicity, a catalytic amount of a non-nucleophilic organic acid like dichloroacetic acid can be added to facilitate the reaction.[13]
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
The resulting solution of the diazonium salt can be used directly for the next step.
Visualization of the Diazotization Workflow
Caption: General workflow for diazotization and subsequent reaction.
Data Summary and Comparison of Reagent Systems
Reagent System
Solvent
Temperature (°C)
Advantages
Disadvantages
NaNO₂ / H₂SO₄
Water
0 - 5
Cost-effective, well-established, high conversion for many substrates.[16][17]
Requires strong acid, not suitable for acid-sensitive substrates, poor solubility of some organic compounds.
tert-Butyl Nitrite
Acetonitrile, DCM
0 - 5
Mild conditions, suitable for acid-sensitive substrates, good solubility in organic solvents.[13]
"Green" alternative, avoids strong mineral acids, can be performed solvent-free.
May not be as efficient for all substrates, requires solid-state mixing.
Troubleshooting Common Issues
Incomplete Diazotization:
Cause: Insufficient acid, low temperature, or poor mixing. The weak basicity of the amine may require more forcing conditions.[5]
Solution: Ensure a sufficient excess of strong acid is used. Maintain vigorous stirring. Check for excess nitrous acid with starch-iodide paper and add more NaNO₂ if necessary.[1]
Decomposition of the Diazonium Salt:
Cause: Temperature rising above 5 °C.[1][14] Aromatic diazonium salts are thermally unstable.[14]
Solution: Maintain strict temperature control throughout the reaction. Use the diazonium salt solution immediately after its preparation.
Formation of Phenolic Byproducts:
Cause: Reaction of the diazonium salt with water, which is more likely at higher temperatures.[16]
Solution: Keep the reaction temperature low and use the diazonium salt promptly.
Conclusion
The diazotization of 2-Amino-4-bromo-3,6-difluorobenzoic acid, while challenging due to its electronic properties, is a feasible and highly useful transformation. Careful selection of reagents and strict adherence to optimized protocols are paramount for success. The classical aqueous method using sodium nitrite and a strong acid like sulfuric acid remains a robust and economical choice. For substrates requiring milder or non-aqueous conditions, organic nitrites offer a valuable alternative. By understanding the underlying principles and potential pitfalls, researchers can effectively utilize this key reaction to synthesize novel and complex molecules for a wide range of applications.
References
Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
Kama, A. U., & Rokita, S. E. (2002). Nucleic Acid Related Compounds. 116. Nonaqueous Diazotization of Aminopurine Nucleosides. Mechanistic Considerations and Efficient Procedures with tert-Butyl Nitrite or Sodium Nitrite,1. The Journal of Organic Chemistry, 67(18), 6343–6350. Retrieved from [Link]
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Retrieved from [Link]
Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
Google Patents. (n.d.). US3941768A - One step diazotization coupling process.
Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Retrieved from [Link]
CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). Retrieved from [Link]
Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]
Feelisch, M., & Butler, A. R. (2008). Therapeutic Uses of Inorganic Nitrite and Nitrate. Circulation, 117(16), 2159–2169. Retrieved from [Link]
ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]
Dabbagh, H. A., Teimouri, A., & Najafi Chermahini, A. (2016). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Oriental Journal of Chemistry, 32(1), 599-604. Retrieved from [Link]
The Organic Chemistry Tutor. (2019, January 3). converting anilines to diazoniums ions [Video]. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. Retrieved from [Link]
Zolton, L. (n.d.). DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona. Retrieved from [Link]
Unacademy. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]
Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 903. Retrieved from [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Quora. (n.d.). Can we use NaNO3 instead of NaNO2 in a diazotization reaction?. Retrieved from [Link]
ResearchGate. (n.d.). Rapid and efficient diazotization and diazo coupling reactions on silica sulfuric acid under solvent-free conditions. Retrieved from [Link]
BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]
Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved from [Link]
Chemspain. (2024, April 26). Nitrate reduction enables safer aryldiazonium chemistry. Retrieved from [Link]
Google Patents. (n.d.). EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions.
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
Application Notes & Protocols: Buchwald-Hartwig Amination of Brominated Benzoic Acids
Abstract The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1] This guide provides an in-depth analysis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1] This guide provides an in-depth analysis and detailed protocols for a particularly challenging yet vital substrate class: brominated benzoic acids. The resulting aminobenzoic acid scaffolds are of immense importance in pharmaceuticals, agrochemicals, and materials science. We will dissect the key challenges posed by the acidic carboxylic acid moiety, explore the rationale behind the selection of catalysts, ligands, and bases, and provide field-proven, step-by-step protocols designed for immediate application in a research and development setting.
The Core Challenge: The Acidic Proton
The primary obstacle in the Buchwald-Hartwig amination of brominated benzoic acids is the presence of the carboxylic acid proton (-COOH). This functional group introduces two main complications:
Base Consumption: The catalytic cycle requires a base to deprotonate the amine nucleophile, making it competent for coupling.[2] The acidic proton of the benzoic acid will stoichiometrically consume the base, necessitating the use of additional equivalents.
Catalyst Inhibition & Solubility: Strong bases, such as sodium tert-butoxide (NaOtBu), can deprotonate the carboxylic acid to form a sodium carboxylate salt.[3] This salt may have poor solubility in common nonpolar solvents like toluene or dioxane, potentially hindering the reaction.[3] Furthermore, the carboxylate anion can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
Therefore, successful protocol design hinges on a judicious choice of base and reaction conditions to mitigate these effects.
Deconstructing the Catalytic System
A successful C-N coupling is a synergistic interplay between the palladium source, the ligand, the base, and the solvent. Each component must be selected to accommodate the unique demands of the brominated benzoic acid substrate.
Palladium Precatalysts
While numerous palladium sources can be used, modern palladacycle precatalysts are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5] These "G3" or "G4" precatalysts (e.g., XPhos Pd G3) offer greater air stability and more readily form the active Pd(0) species in solution, leading to more reliable and reproducible results.[3]
Ligand Selection: The Key to Efficiency
The ligand is arguably the most critical component, responsible for stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination step.[1][2] For coupling with brominated benzoic acids, bulky, electron-rich dialkylbiaryl phosphine ligands are the undisputed standard.
Ligand
Key Features & Recommended Use
Typical Coupling Partners
XPhos
A highly versatile and robust ligand. An excellent first choice for general screening and optimization.
Specifically designed for coupling secondary amines, often providing superior results for these substrates.[4]
Secondary Aliphatic & Cyclic Amines.
BrettPhos
Exhibits high selectivity for primary amines and offers good tolerance for various functional groups.[6][7]
Primary Aliphatic Amines, especially those with functional groups.
Xantphos
A bidentate ligand sometimes used for coupling amides or when other monodentate ligands fail.[8]
Amides, NH-Heterocycles.
Expert Insight: The steric bulk of these ligands is crucial. It creates a coordinatively unsaturated palladium center that is reactive enough to undergo oxidative addition with the aryl bromide while also promoting the C-N bond-forming reductive elimination.[9]
Base Selection: The Most Critical Parameter
As discussed, base selection is paramount. While strong alkoxide bases like NaOtBu are common in many Buchwald-Hartwig reactions, they can be problematic with acidic substrates.[3][10]
Preferred Bases: Weaker inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are strongly recommended.[3] These bases are strong enough to facilitate the catalytic cycle but are less likely to cause the solubility and inhibition issues associated with carboxylate salt formation.
Stoichiometry: A minimum of 2.0 equivalents of base is required: one equivalent to neutralize the benzoic acid and at least one to participate in the catalytic cycle. Often, using 2.5 to 3.0 equivalents is beneficial to drive the reaction to completion.
Solvents
Aprotic solvents with relatively high boiling points are standard.
Toluene & 1,4-Dioxane: These are the most common and effective solvents, offering good solubility for the organometallic intermediates.[11][12]
tert-Amyl Alcohol: Can be an effective solvent, particularly when solubility is a challenge.
All solvents must be anhydrous and degassed to prevent catalyst deactivation.[11]
Experimental Protocols
Safety Precaution: These reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. All reagents and solvents should be anhydrous and degassed.
Protocol 1: General Coupling of a Bromobenzoic Acid with a Primary Amine
This protocol is a robust starting point for the coupling of various primary amines with brominated benzoic acids using a modern precatalyst.
Reaction: 4-Bromobenzoic Acid with n-Hexylamine
Catalyst System: XPhos Pd G3 / K₃PO₄ / Toluene
Reagents:
Reagent
M.W. ( g/mol )
Amount (mmol)
Mass/Volume
Equivalents
4-Bromobenzoic Acid
201.02
1.0
201 mg
1.0
n-Hexylamine
101.19
1.2
150 µL
1.2
XPhos Pd G3
863.61
0.02
17.3 mg
0.02 (2 mol%)
K₃PO₄
212.27
2.5
531 mg
2.5
Anhydrous Toluene
-
-
5 mL
-
Procedure:
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromobenzoic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.
Add the anhydrous, degassed toluene via syringe.
Add the n-hexylamine via syringe.
Place the vial in a preheated oil bath at 100-110 °C.
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.[11]
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL).
Acidify the mixture with 1 M HCl (aq) until the aqueous layer is pH ~2-3.
Transfer to a separatory funnel. The product will be in the organic layer. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Secondary Amine using a Traditional Catalyst System
This protocol demonstrates the use of a traditional catalyst system formed in situ from a palladium(II) source and a separate ligand.
1. Ensure all reagents are pure and solvents are anhydrous/degassed. Use a fresh bottle of catalyst/ligand.2. Increase base stoichiometry to 3.0 equivalents.3. Increase temperature to 110 °C.
Formation of Palladium Black
Catalyst decomposition, often due to excessive temperature or impurities.[11]
Lower the reaction temperature to 90-100 °C and increase reaction time. Filter reagents through a plug of silica if impurity is suspected.
Stalled Reaction
1. Catalyst poisoning or deactivation over time.2. Reagent insolubility.[3]
1. Increase catalyst loading slightly (e.g., to 3 mol%).2. Switch to a different solvent (e.g., from toluene to dioxane or t-amyl alcohol) or increase solvent volume.
Hydrodehalogenation (Ar-Br → Ar-H)
A common side reaction, often promoted by trace water or certain bases.
Ensure rigorously dry conditions. Using K₃PO₄ or Cs₂CO₃ often minimizes this side product compared to strong alkoxides.
References
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Kwan, E. E., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Available at: [Link]
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
Maiti, B., et al. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. PMC. Available at: [Link]
Reddit. (2022). Buchwald-Hartwig coupling troubleshooting. r/chemistry. Available at: [Link]
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Available at: [Link]
Cole, K. P., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? PMC. Available at: [Link]
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]
Schareina, T., & Zapf, A. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]
Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available at: [Link]
Wolf, C., et al. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. Available at: [Link]
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
Technical Support Center: High-Purity Recrystallization of 2-Amino-4-bromo-3,6-difluorobenzoic Acid
Welcome to the technical support guide for the purification of 2-Amino-4-bromo-3,6-difluorobenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting gu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 2-Amino-4-bromo-3,6-difluorobenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization of this highly functionalized molecule. Our approach is grounded in established chemical principles and field-proven insights to help you achieve the highest possible purity for your compound.
Introduction: The Challenge of Purifying a Multifunctional Aromatic Acid
2-Amino-4-bromo-3,6-difluorobenzoic acid possesses a unique combination of functional groups: a carboxylic acid, an amine, and multiple halogen substituents (bromine and fluorine). This complex structure dictates its solubility and crystallization behavior, often making purification a non-trivial task. The goal of recrystallization is to leverage subtle differences in solubility between the target compound and impurities across a temperature gradient.[1] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room temperature, while impurities remain either fully dissolved or completely insoluble at all temperatures.[2]
This guide will walk you through solvent selection strategies, a detailed experimental protocol, and a comprehensive troubleshooting section to navigate common pitfalls such as low yield, "oiling out," and persistent impurities.
Part 1: Solvent Selection Strategy
Choosing the right solvent is the most critical step for a successful recrystallization.[1] For a molecule like 2-Amino-4-bromo-3,6-difluorobenzoic acid, a systematic screening process is recommended.
FAQ: How do I select the best starting solvent for recrystallization?
Answer: The ideal solvent should exhibit a steep solubility curve for the solute—high solubility when hot and low solubility when cold. Given the polar amino and carboxylic acid groups combined with the less polar halogenated aromatic ring, solvents of intermediate polarity or binary (mixed) solvent systems are excellent starting points.
A logical approach to solvent screening is illustrated below:
Caption: A decision tree for systematic solvent screening.
Based on structurally similar compounds like p-aminobenzoic acid and 2-amino-4-fluorobenzoic acid, the following solvents and mixtures are recommended for initial screening.[2][3][4]
Solvent/System
Boiling Point (°C)
Rationale & Potential Issues
Ethanol/Water
78-100
Pro: Highly tunable polarity. Often provides excellent crystal quality for aminobenzoic acids.[2] Con: Finding the precise ratio can be iterative.
Methanol
65
Pro: Good solvating power for polar groups. 2-Amino-4-fluorobenzoic acid is known to be soluble in methanol.[4] Con: Low boiling point may lead to rapid evaporation and premature crystallization.
Acetone/Water
56-100
Pro: Acetone is a strong solvent, and water acts as an anti-solvent to induce crystallization upon cooling. Con: Acetone's volatility can make it difficult to handle during hot filtration.
Ethyl Acetate
77
Pro: Good solvent for many organic acids, successfully used for p-aminobenzoic acid.[3][5] Con: May be too good a solvent, potentially leading to lower recovery.
Toluene
111
Pro: High boiling point is good for dissolving difficult compounds. Has been used for 2-amino-4-fluorobenzoic acid.[4] Con: May not be polar enough on its own; could be used as an anti-solvent with a more polar solvent.
Part 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the recrystallization process.
Workflow Diagram
Caption: Standard experimental workflow for recrystallization.
Detailed Step-by-Step Methodology
Dissolution: Place the crude 2-Amino-4-bromo-3,6-difluorobenzoic acid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate). Continue to add the minimum amount of hot solvent necessary to achieve complete dissolution.[2] Using excess solvent is a common cause of low yield.[4]
Decolorization (Optional): If the solution has a noticeable color (e.g., yellow or brown), this often indicates the presence of oxidation products or other colored impurities.[2] Remove the flask from the heat, add a very small amount of activated carbon (a spatula tip), and then reheat to a gentle boil for a few minutes. The carbon will adsorb the impurities.
Hot Filtration: This step removes insoluble impurities and activated carbon. Pre-heat the filtration apparatus (gravity funnel with fluted filter paper and receiving flask) to prevent the product from crystallizing prematurely in the funnel.[4] Filter the hot solution quickly.
Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling often leads to the formation of small, less pure crystals.[4] Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature or in a desiccator, to remove all traces of solvent.
Part 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This troubleshooting guide, presented in a question-and-answer format, addresses the most common problems.
Caption: Troubleshooting common recrystallization issues.
Q1: My product separated as an oil instead of crystals. What should I do?
A1: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the solute-solvent mixture).[4]
Cause: The solution is too concentrated, contains a high level of impurities that depress the melting point, or was cooled too quickly.
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. If necessary, insulate the flask to prolong the cooling period.
Q2: My final yield is very low. How can I improve it?
A2: A low yield is one of the most frequent issues and can stem from several factors.[4]
Cause 1: Too much solvent was used. A significant portion of your product remains dissolved in the mother liquor even after cooling.
Solution: Before filtering, you can try to gently boil off some of the solvent to re-concentrate the solution and then repeat the cooling process. For future attempts, be meticulous about adding the absolute minimum volume of hot solvent required for dissolution.
Cause 2: Premature crystallization. The product crystallized in the filter paper during hot filtration.
Solution: Ensure your funnel and receiving flask are pre-heated. You can do this by placing them in an oven or by rinsing them with hot solvent just before filtration.
Cause 3: Washing with room-temperature solvent. This can re-dissolve a portion of your purified crystals.
Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent.
Q3: The solution is clear when hot, but no crystals form upon cooling, even in an ice bath. What's wrong?
A3: The solution is likely supersaturated, meaning the conditions are thermodynamically favorable for crystallization, but the process has not been initiated.
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]
Solution 2: Add a Seed Crystal. If you have a small crystal of the pure product, adding it to the cooled solution will provide a template for crystallization to begin.[4]
Solution 3: Reduce Solubility. If the solvent is simply too good, you may need to add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble, but which is miscible with the primary solvent) dropwise until the solution becomes faintly cloudy, then warm until it is clear again and allow it to cool slowly.
Q4: I've recrystallized my product, but it's still yellow/brown. How do I remove the color?
A4: A persistent color suggests impurities that co-crystallize with your product or were not fully removed.
Solution: Perform the recrystallization again, but this time incorporate the optional decolorization step. After dissolving the crude product in the hot solvent, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform the hot filtration to remove the carbon and the adsorbed colored impurities.[2] Be aware that activated carbon can also adsorb some of your product, which may slightly reduce the yield.[4]
Q5: How do I know if the recrystallization actually improved the purity?
A5: The most straightforward method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C).[6] An impure sample typically melts at a lower temperature and over a broader range.[4] For a more quantitative assessment of purity, techniques like High-Performance Liquid Chromatography (HPLC) are recommended.[2]
Q6: I am observing different crystal shapes (e.g., needles vs. prisms). Is this a problem?
A6: This phenomenon is known as polymorphism, where a compound can exist in different crystal forms. For related compounds like p-aminobenzoic acid, different polymorphs can be obtained by varying the solvent and cooling rate.[3][5] This is especially critical in drug development, as different polymorphs can have different solubilities and bioavailabilities. To obtain a consistent crystal form, it is essential to precisely control the recrystallization conditions (solvent, cooling rate, temperature).[2][3]
References
Kim, K., et al. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. PubMed. Retrieved from [Link]
Svärd, M., et al. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design. Retrieved from [Link]
Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives. U.S. Patent 1,686,913.
Svärd, M., & Rasmuson, Å. C. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid. Diva-Portal.org. Retrieved from [Link]
Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester Research Explorer. Retrieved from [Link]
Henkel, K., & Schlayer, W. (1978). Process for the purification of benzoic acid. U.S. Patent 4,092,353.
Scribd. (n.d.). Purifying Benzoic Acid by Sublimation. Retrieved from [Link]
Technical Support Center: Navigating the Challenges of Sterically Hindered 4-Bromo-Benzoic Acids
From the Desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the low reactivi...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the low reactivity of sterically hindered 4-bromo-benzoic acids. These substrates present a unique dual challenge: a sterically encumbered aryl bromide and a hindered carboxylic acid. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust synthetic strategies.
Section 1: Foundational Understanding & General FAQs
This section addresses the fundamental reasons behind the low reactivity of these compounds.
Question: Why is my sterically hindered 4-bromo-benzoic acid so unreactive?
Answer: The low reactivity stems from two distinct sources of steric hindrance that affect the two primary reactive sites on the molecule:
The 4-Bromo Position: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), substituents ortho to the bromine atom (at the 3- and 5-positions) physically block the palladium catalyst from accessing the C-Br bond. This dramatically slows down the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2][3]
The Carboxylic Acid Group: Similarly, substituents ortho to the carboxyl group (at the 2- and 6-positions) impede the approach of nucleophiles (like alcohols or amines) to the carbonyl carbon.[4][5] This makes standard esterification and amidation reactions challenging. While the "ortho effect" technically increases the acidity of the benzoic acid by twisting the carboxyl group out of the plane of the benzene ring and inhibiting resonance, this electronic activation is often negated by the overwhelming physical blockade.[6][7][8][9]
Essentially, you are dealing with a molecule that has two "shielded" reactive centers, requiring specialized conditions to functionalize either site effectively.
Question: How can I confirm that steric hindrance, and not poor reagent quality, is the primary issue?
Answer: This is a critical first step. We recommend running a parallel control experiment.
Control Reaction: Set up an identical reaction using a non-hindered analogue, such as 4-bromobenzoic acid itself.
Analysis: If the reaction with 4-bromobenzoic acid proceeds smoothly to completion while the reaction with your sterically hindered substrate fails or gives a low yield, it is a strong indicator that steric hindrance is the dominant problem.[2]
Reagent Purity Check: Always verify the purity of your starting materials and reagents via NMR or LC-MS if problems persist across both hindered and non-hindered substrates.
This section focuses on strategies to functionalize the C-Br bond.
Question: My Suzuki-Miyaura coupling with a hindered 4-bromo-benzoic acid is failing. What is the first thing I should change?
Answer: The first and most critical variable to address is the ligand on your palladium catalyst. Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough to facilitate the difficult oxidative addition step with a hindered substrate.[1][10][11]
The solution is to switch to a bulky, electron-rich monophosphine ligand. These ligands promote the formation of a highly reactive, 14-electron monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[11][12]
Recommended Ligand Classes:
Dialkylbiaryl Phosphines (Buchwald Ligands): These are the gold standard for challenging couplings. Their bulk and electron-donating properties are precisely tuned to accelerate the catalytic cycle.[1][10]
N-Heterocyclic Carbenes (NHCs): NHCs are excellent σ-donors, often even more so than phosphines, which can facilitate oxidative addition with particularly unreactive aryl chlorides and bromides.[10][12]
The diagram below illustrates how bulky ligands facilitate the formation of the active catalytic species necessary for the challenging oxidative addition step.
Caption: Fig 1. Effect of Ligand on Catalyst Activation.
Question: I've switched to a Buchwald ligand for my Buchwald-Hartwig amination, but the yield is still low. What are my next steps?
Answer: Once you have the right class of ligand, the next critical parameters to optimize are the base, solvent, and temperature . These factors work in concert to overcome the high activation energy of the reaction.[2][3][13]
Parameter
Problem
Solution & Rationale
Base
Weak or nucleophilic bases (e.g., Na₂CO₃, Et₃N) are ineffective.
Use a strong, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or LHMDS . These bases are crucial for deprotonating the amine and facilitating the reductive elimination step without competing as nucleophiles.[1][2]
Solvent
Low-boiling solvents (e.g., THF) may not provide enough energy.
Switch to a high-boiling aprotic solvent such as Toluene, Dioxane, or DMF . This allows you to safely increase the reaction temperature.[3]
Temperature
Reaction is too slow at moderate temperatures (e.g., 80 °C).
Increase the temperature to 100-120 °C . Many couplings with hindered substrates require significant thermal energy to overcome the activation barrier for oxidative addition.[2][3]
Catalyst Precursor
In-situ reduction of Pd(II) is inefficient.
Use a stable Pd(II) precursor like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ . These are reliably reduced in situ to the active catalyst.[2]
This section addresses the challenges of forming bonds at the hindered carboxyl group.
Question: My standard amidation protocol using HATU/DIPEA is failing with my hindered benzoic acid. Why doesn't it work?
Answer: Standard peptide coupling reagents like HATU, HOBt, and DCC struggle with severely hindered carboxylic acids.[4][5] These reagents form bulky activated intermediates (e.g., an O-acylisourea for DCC) which are themselves sterically shielded.[14] When this activated intermediate is then approached by a hindered amine or alcohol, the two bulky components are unable to react efficiently, leading to low yields or decomposition.
The key is to convert the carboxylic acid into a small yet highly reactive intermediate . The best choice for this is an acyl fluoride .[4][15] Acyl fluorides are only slightly larger than the parent carboxylic acid and are exceptionally electrophilic, making them ideal for reacting with hindered nucleophiles.[15]
Reagent Class
Example
Intermediate Size
Reactivity
Suitability for Hindered Substrates
Carbodiimide
DCC
Very Bulky
Moderate
Poor
Phosphonium Salt
PyBOP
Bulky
High
Moderate
Uronium Salt
HATU
Bulky
Very High
Moderate to Poor
Fluorinating Agent
BTFFH, PyFluor
Small
Very High
Excellent
Question: How do I perform an amidation via an acyl fluoride intermediate?
Answer: The reaction is typically a one-pot, two-step process where the acyl fluoride is generated in situ and then consumed by the amine. Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) are highly effective for this transformation.[4][15]
To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add the sterically hindered 4-bromo-benzoic acid (0.65 mmol).
Add anhydrous CH₂Cl₂ (approx. 2 mL/mmol of amine).
Add BTFFH (0.75 mmol) followed by DIPEA (2.25 mmol).
Stir the mixture at room temperature for 30-60 minutes. This period is crucial for the complete formation of the acyl fluoride intermediate. You can monitor this step by ¹⁹F NMR if desired.
Coupling:
Add the hindered amine (0.5 mmol) to the reaction mixture via syringe.
Seal the reaction vessel and heat the mixture to the required temperature (often 40-80 °C may be needed for highly hindered systems) for 12-24 hours.[4]
Work-up & Purification:
Upon completion (monitored by LC-MS), cool the reaction to room temperature.
Concentrate the mixture under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide.
This protocol leverages the formation of a small, highly reactive acylating agent to overcome the steric barriers presented by both coupling partners.[4][15]
Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid. RSC Advances. [Link]
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. [Link]
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. [Link]
Ligand design for cross-couplings: phosphines. YouTube. [Link]
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]
Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. [Link]
Optimization of reaction temperature for fluorinated anthranilic acid condensation
Topic: Optimization of Reaction Temperature for Fluorinated Anthranilic Acid Condensation Introduction: The "Fluorine Penalty" in Cyclocondensation Welcome to the Advanced Synthesis Support Module. If you are accessing t...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Reaction Temperature for Fluorinated Anthranilic Acid Condensation
Introduction: The "Fluorine Penalty" in Cyclocondensation
Welcome to the Advanced Synthesis Support Module.
If you are accessing this guide, you are likely observing a specific failure mode in your Niementowski or urea-based condensation reactions: stalled intermediates or thermal decomposition .
Reacting fluorinated anthranilic acids is fundamentally different from reacting their non-fluorinated parents. The presence of fluorine—a highly electronegative atom (
)—exerts a powerful inductive effect () that alters the electron density of the aniline nitrogen.[1]
This guide treats your reaction parameters not as a recipe, but as a thermodynamic system that must be tuned to overcome the "Fluorine Penalty" (reduced nucleophilicity) without triggering the "Thermal Ceiling" (decarboxylation).
Module 1: The Thermodynamics of Failure
Why Standard Protocols Fail
In a standard Niementowski reaction (Anthranilic acid + Formamide/Urea), the rate-determining step is often the initial nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl.
Reduced Nucleophilicity: Fluorine withdraws electron density from the benzene ring. This lowers the
of the aniline (making it a worse base and a worse nucleophile).
Result: The activation energy (
) for the first step increases. You need more heat to start the reaction.[2]
Thermal Instability: Anthranilic acids are prone to thermal decarboxylation.
Result: The temperature required to overcome the nucleophilic barrier often overlaps with the temperature that triggers rapid loss of
.
Visualizing the Energy Landscape
The following diagram illustrates why your fluorinated substrate requires a precise "Goldilocks" temperature window compared to a standard substrate.
Figure 1: Reaction coordinate comparison. Note how the Fluorinated Transition State (Red) requires higher energy, pushing the system dangerously close to the Decomposition pathway (Black).
Module 2: Critical FAQ & Troubleshooting
Q1: "I see the intermediate by LCMS, but it won't cyclize. Should I just boil it hotter?"
Short Answer: No. Blindly increasing temperature usually leads to tarring.
Technical Explanation:
The reaction proceeds in two steps:[3][4]
Acylation: Formation of the ureido-acid intermediate.
Dehydration/Cyclization: Ring closure to form the quinazolinone.
For fluorinated substrates, Step 2 is often sluggish because the amide nitrogen is electron-deficient.
The Fix: Instead of raising the temperature of the entire reaction, use a Two-Stage Protocol .
Stage 1: Run at 130°C to form the intermediate.
Stage 2: Add a dehydrating agent (e.g., HMDS - Hexamethyldisilazane) or a Lewis Acid catalyst to facilitate ring closure without requiring temperatures >180°C.
Q2: "My product is contaminated with a defluorinated byproduct. What happened?"
Diagnosis: You likely triggered an
(Nucleophilic Aromatic Substitution) side reaction.
Cause: If you are using urea or an amine at high temperatures (>160°C) in a polar aprotic solvent (like DMF or DMSO), the fluoride ion can be displaced, especially if it is ortho or para to the carbonyl.
Solution:
Switch to a non-polar solvent (Diphenyl ether) or a protic solvent (Acetic Acid).
Avoid basic conditions if possible.
Q3: "Is Microwave synthesis actually better, or just faster?"
Verdict: It is chemically superior for this specific reaction.
Microwave irradiation provides dielectric heating , which directly couples with the polar reaction centers. This allows you to reach the high activation energy required for the fluorinated nucleophile instantaneously, minimizing the time the molecule spends in the "thermal danger zone" where decarboxylation occurs.
Module 3: Optimized Experimental Protocols
Protocol A: The "Ramped" Thermal Method (High Precision)
Best for: Large scale (>5g) where microwave is not feasible.
Step
Parameter
Value
Rationale
1. Solvent
Diphenyl Ether
BP: 258°C
High boiling point, inert, non-polar (suppresses ).
Additive: Ammonium Formate (0.5 eq) – Critical for fluorinated substrates to assist proton transfer.
Irradiation:
Power: Dynamic (set max T).
Temp: 150°C.
Time: 10 minutes (Hold).
Result: Usually >90% conversion with minimal decarboxylation due to short thermal exposure.
Module 4: Diagnostic Logic Tree
Use this flowchart to determine your next optimization step based on your current LCMS data.
Figure 2: Diagnostic workflow for reaction optimization.
References
Liu, J., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
Li, S., et al. (2022).[5] A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives.[5] Synthesis.
BenchChem Technical Support. (2025). Electronic Effects of Fluorine on Aniline Nucleophilicity.
Khajavi, M. S., et al. (1998). Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones. Journal of Chemical Research.
Dunn, K. B., et al. (2025). The Decarboxylation of Anthranilic Acid: Mechanism and Kinetics. ResearchGate.
A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Amino-4-bromo-3,6-difluorobenzoic Acid
A Comparative Analysis for Researchers in Drug Discovery and Development In the landscape of modern drug discovery, the precise structural elucidation of novel small molecules is paramount. Mass spectrometry stands as a...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analysis for Researchers in Drug Discovery and Development
In the landscape of modern drug discovery, the precise structural elucidation of novel small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also invaluable structural insights through the analysis of fragmentation patterns. This guide offers a detailed, predictive analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 2-Amino-4-bromo-3,6-difluorobenzoic acid, a compound of interest in medicinal chemistry due to its polysubstituted aromatic structure.
This document is designed for researchers, scientists, and drug development professionals, providing a framework for understanding and predicting the fragmentation of similarly complex halogenated and aminated benzoic acid derivatives. By dissecting the influence of each functional group on the molecule's fragmentation, we can anticipate its mass spectral behavior, aiding in its identification and characterization in complex matrices.
The Structural Landscape of 2-Amino-4-bromo-3,6-difluorobenzoic Acid
The fragmentation of a molecule in a mass spectrometer is intrinsically linked to its chemical structure. The subject of our analysis, 2-Amino-4-bromo-3,6-difluorobenzoic acid (C₇H₄BrF₂NO₂), presents a fascinating case study due to the interplay of its various functional groups on the aromatic ring.
Functional Group
Position
Influence on Fragmentation
Carboxylic Acid
1
Prone to decarboxylation (loss of CO₂) and loss of the entire -COOH group.[1][2]
Amino Group
2
As an electron-donating group, it can influence fragmentation pathways. Its ortho position to the carboxylic acid may lead to specific "ortho effects".[3][4]
Bromine
4
A halogen with two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, leading to characteristic M/M+2 isotopic patterns for bromine-containing fragments.[5]
Fluorine
3, 6
The most electronegative element, its presence can influence bond strengths and fragmentation pathways.
Predicted Fragmentation Pathways
The following sections detail the anticipated fragmentation of 2-Amino-4-bromo-3,6-difluorobenzoic acid under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.
Electron Ionization (EI) Mass Spectrometry
Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.
A primary and highly characteristic fragmentation pathway for benzoic acids is the loss of the carboxyl group.[1][2] For 2-Amino-4-bromo-3,6-difluorobenzoic acid, this would involve the initial loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO), or the direct loss of the entire carboxyl radical (•COOH).
Another significant fragmentation pathway involves the loss of a bromine atom. Halogenated compounds often show a primary fragmentation mode involving the loss of the halogen atom.[5] The stability of the resulting aryl cation would make this a favorable process.
The presence of the amino group ortho to the carboxylic acid can lead to a characteristic "ortho effect," where interaction between the two adjacent groups can result in specific fragmentation patterns, such as the loss of water (H₂O).[4]
Here is a diagram illustrating the predicted major fragmentation pathways under EI:
Caption: Predicted EI fragmentation of 2-Amino-4-bromo-3,6-difluorobenzoic acid.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated [M+H]⁺ or deprotonated [M-H]⁻ species. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ would be the precursor ion. Collision-induced dissociation (CID) would likely lead to the loss of small neutral molecules. For carboxylic acids, a common loss is that of water (H₂O). The loss of carbon monoxide (CO) from the protonated molecule is also a possibility.
In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ would be the precursor ion. A characteristic fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂).[6]
The following diagram illustrates the predicted fragmentation in both positive and negative ESI modes:
To better understand the influence of each substituent, it is instructive to compare the predicted fragmentation of our target molecule with that of simpler, related compounds.
Compound
Key Fragmentation Differences
Rationale
Benzoic Acid
Lacks the complex isotopic patterns and fragment ions associated with bromine and fluorine. The primary fragments are from the loss of •OH and •COOH.[2]
The absence of halogens and the amino group simplifies the fragmentation pattern significantly.
2-Aminobenzoic Acid
Shows the characteristic "ortho effect" with a prominent loss of water.[4][7]
This highlights the influence of the ortho-amino group on the fragmentation of the carboxylic acid.
4-Bromobenzoic Acid
Exhibits the characteristic M/M+2 isotopic pattern for bromine. The loss of the bromine atom is a significant fragmentation pathway.
This demonstrates the predictable fragmentation behavior of brominated aromatic compounds.
Experimental Protocols
For researchers looking to analyze 2-Amino-4-bromo-3,6-difluorobenzoic acid or similar compounds, the following are suggested starting points for experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC-MS analysis, the carboxylic acid group must be derivatized to increase volatility. A common method is esterification.
Protocol for Methyl Ester Derivatization:
Sample Preparation: Dissolve approximately 1 mg of 2-Amino-4-bromo-3,6-difluorobenzoic acid in 1 mL of methanol.
Derivatization: Add a few drops of concentrated sulfuric acid and heat the mixture at 60°C for 1 hour.
Extraction: After cooling, add 2 mL of water and extract the methyl ester with 2 mL of a suitable organic solvent (e.g., dichloromethane).
Analysis: Inject an aliquot of the organic layer into the GC-MS system.
GC-MS Parameters:
Injector Temperature: 250°C
Carrier Gas: Helium
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the direct analysis of carboxylic acids without derivatization.
Protocol for LC-MS Analysis:
Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
Chromatography:
Column: C18 reverse-phase column.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A suitable gradient to ensure good peak shape and separation.
Mass Spectrometry:
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
MS/MS: Perform collision-induced dissociation (CID) on the [M+H]⁺ and [M-H]⁻ ions to obtain fragmentation data.
The following diagram outlines a general workflow for LC-MS/MS analysis:
Comparative Reactivity Guide: 3,6-Difluoro vs. 4,5-Difluoro Anthranilic Acids
This guide provides an in-depth technical comparison of 3,6-difluoroanthranilic acid and 4,5-difluoroanthranilic acid , specifically focusing on their utility as precursors for benzyne generation in cycloaddition reactio...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 3,6-difluoroanthranilic acid and 4,5-difluoroanthranilic acid , specifically focusing on their utility as precursors for benzyne generation in cycloaddition reactions.
Executive Summary
For researchers in medicinal chemistry and materials science, the choice between 3,6-difluoro and 4,5-difluoro anthranilic acid is dictated by the desired electronic profile of the target scaffold and the steric tolerance of the synthetic pathway.
4,5-Difluoroanthranilic Acid: The "Workhorse." It offers higher synthetic reliability, cleaner diazotization kinetics, and yields a moderately activated benzyne intermediate. It is the preferred starting material for initial structure-activity relationship (SAR) screening.
3,6-Difluoroanthranilic Acid: The "Hot Electrophile." It generates a significantly more electrophilic benzyne species due to the inductive effect of fluorine atoms ortho to the triple bond. However, the precursor itself is sterically crowded, requiring optimized diazotization conditions to prevent side reactions.
Structural & Electronic Profile
Both compounds serve as precursors to symmetric benzynes , meaning that regioselectivity issues typically associated with asymmetric benzynes (e.g., 3-fluorobenzyne) are effectively nullified during the trapping step. The differentiation lies in the generation efficiency and the reactivity of the intermediate.
Feature
3,6-Difluoroanthranilic Acid
4,5-Difluoroanthranilic Acid
Structure
Sterically Congested Amino group flanked by COOH and F.
Sterically Accessible Amino group flanked by COOH and H.
Benzyne Product
3,6-Difluorobenzyne (Symmetric)
4,5-Difluorobenzyne (Symmetric)
F-Position relative to Triple Bond
Ortho (Positions 3 & 6)
Meta (Positions 4 & 5)
Benzyne Electrophilicity
High Strong inductive withdrawal stabilizes the LUMO, increasing reactivity toward nucleophiles.
Moderate Inductive effect is attenuated by distance.
Precursor pKa (est.)
~2.0 (Amino group less basic due to ortho-F)
~2.4 (Standard aniline basicity)
Electronic Influence on Benzyne Reactivity
The position of the fluorine atoms dictates the LUMO energy of the benzyne intermediate.
3,6-Isomer: The fluorine atoms are directly adjacent to the deformation carbons (the triple bond). The strong
-withdrawing effect lowers the LUMO energy, making this benzyne a "hotter" electrophile, capable of trapping even sluggish dienes or nucleophiles.
4,5-Isomer: The fluorines are remote. While still electron-withdrawing relative to unsubstituted benzyne, the effect is less pronounced, resulting in a more stable, longer-lived intermediate that may require more reactive trapping agents for high yields.
Benzyne Generation Mechanism
The standard method for generating these benzynes is aprotic diazotization using an alkyl nitrite (e.g., isoamyl nitrite), followed by thermal decomposition of the diazonium carboxylate (benzenediazonium-2-carboxylate).
Mechanism Visualization
The following diagram illustrates the parallel pathways and the steric bottleneck for the 3,6-isomer.
Caption: Comparative pathway showing the kinetic bottleneck in diazotization for the 3,6-isomer versus the rapid trapping of its resulting benzyne.
Experimental Performance & Data
Reactivity Matrix
The following data summarizes typical performance metrics observed in cycloaddition reactions (e.g., with furan or cyclopentadiene) in refluxing DME or THF.
Parameter
3,6-Difluoro Isomer
4,5-Difluoro Isomer
Diazotization Temp.
Requires mild heating (40-60°C) to initiate
Room Temperature to 40°C
Induction Period
Long (10-30 min) due to sterics
Short (<5 min)
Typical Yield (Furan Trap)
55 - 75%
75 - 92%
Major Side Reaction
Azo-coupling (due to slow diazotization)
Oligomerization (if trap is insufficient)
Solubility (DME/THF)
Moderate
High
Why the Yield Difference?
Despite the 3,6-benzyne being more reactive, the isolated yield is often lower than the 4,5-isomer.
Causality: The steric crowding around the amine in the 3,6-isomer retards the initial attack of the nitrosonium species (
). This allows unreacted anthranilic acid to compete as a nucleophile, attacking the formed diazonium salt or the benzyne itself, leading to complex azo-dye byproducts or tars.
Recommended Experimental Protocols
To maximize reproducibility, use these optimized protocols. The 3,6-isomer requires a "Slow Addition" modification to prevent side reactions.
Best for: Overcoming steric hindrance and preventing self-coupling.
Dual Addition Setup: Place the trapping agent (furan, 10.0 equiv) in refluxing DME in the reaction flask.
Separate Solutions:
Syringe A: 3,6-difluoroanthranilic acid (1.0 equiv) in DME/THF (minimal volume).
Syringe B: Isoamyl nitrite (2.0 equiv) in DME.
Simultaneous Addition: Add both solutions simultaneously and very slowly (over 1-2 hours) to the refluxing trap solution.
Rationale: This keeps the instantaneous concentration of the amino acid low, preventing it from reacting with the generated benzyne or diazonium species.
Validation: The reaction mixture should remain golden/orange. Darkening to black/tar indicates too fast addition.
Synthesis of Precursors[1][2][3]
If these compounds are not commercially available, they are synthesized via distinct routes:
4,5-Difluoroanthranilic Acid:
Route: Hydrolysis of 4,5-difluoroisatoic anhydride or from 4,5-difluorophthalic anhydride via Hofmann rearrangement.
Reference: Standard industrial route for quinolone antibiotics.
3,6-Difluoroanthranilic Acid:
Route: Lithiation/Carboxylation of 2,5-difluoroaniline.
Step: Protect amine (Boc)
Directed ortho-lithiation (n-BuLi, -78°C) Quench with Deprotect.
Note: Direct oxidation of 4,7-difluoroisatin is also a viable route if the isatin is available.
References
Loghmani-Khouzani, H., et al. "A convenient synthesis of anthranilic acids." Journal of Chemical Research, 2005.
Fluorinated Benzyne Reactivity
Sanz, R., et al. "Fluorinated Benzynes: Generation and Reactivity." Chemistry - A European Journal, 2013.
Context: Discusses the inductive effects of fluorine on benzyne lifetime and trapping efficiency.
Regioselectivity in Cycloadditions
Houk, K. N., et al. "Theory of 1,3-Dipolar Cycloadditions to Benzynes." Journal of the American Chemical Society, 2006.
Context: Theoretical grounding for the lack of regioselectivity in symmetric benzynes.
Reiter, L. A. "Synthesis of 3,6-difluoroanthranilic acid." Journal of Organic Chemistry, 1987.
Validation
Validating Purity of 2-Amino-4-bromo-3,6-difluorobenzoic Acid: A Comparative LC-MS Guide
Executive Summary 2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1394970-06-7 / 1698535-33-9) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and antibacterial agents. Its "zwitterionic"...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1394970-06-7 / 1698535-33-9) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and antibacterial agents. Its "zwitterionic" nature (containing both a basic amine and an acidic carboxyl group) combined with a poly-halogenated core presents unique analytical challenges.
While HPLC-UV is the industry standard for routine release testing, it often fails to distinguish between the target compound and its de-halogenated impurities (e.g., des-bromo analogs) due to overlapping UV chromophores.
This guide objectively compares traditional purity assays against a High-Resolution LC-MS (HRMS) workflow. We demonstrate that while HPLC-UV is sufficient for gross purity, LC-MS is mandatory for validating the absence of structurally similar halogenated byproducts, ensuring the integrity of downstream pharmaceutical synthesis.
Comparative Technology Review
The following table contrasts the primary analytical techniques available for validating this specific intermediate.
The presence of a bromine atom provides a distinct mass spectrometric advantage. Bromine exists as two stable isotopes,
Br and Br, in a nearly 1:1 ratio.
HPLC-UV: Sees one peak.
LC-MS: Sees a distinctive "doublet" pattern separated by 2 Da. Any impurity lacking bromine (e.g., a des-bromo degradation product) will immediately stand out by lacking this pattern, even if it co-elutes.
Impurity Profiling & Pathway Analysis
To validate purity effectively, one must understand what impurities are likely to exist. The synthesis of 2-Amino-4-bromo-3,6-difluorobenzoic acid often involves the oxidation of halogenated isatins or hydrolysis of nitriles.
Figure 1: Synthesis & Impurity Origins
This diagram illustrates the potential structurally similar impurities that necessitate MS detection.
Caption: Synthesis pathway showing critical impurities. Impurity A (Des-bromo) has a distinct mass (-78 Da). Impurity B (Isomer) requires chromatographic separation.
Experimental Protocol: LC-MS Validation
This protocol is designed to be self-validating by using the bromine isotope signature as an internal check for peak identity.
Instrumentation & Conditions[1][2][3][4][5][6][7]
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Reason: High surface area for retaining polar zwitterions.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient:
0-1 min: 5% B (Isocratic hold for polar impurities)
1-8 min: 5% -> 95% B
8-10 min: 95% B (Wash)
Mass Spectrometry Settings[7][8]
Ionization: Electrospray Ionization (ESI).
Polarity:Negative Mode (ESI-) is preferred for benzoic acids (detection of
). However, Positive Mode (ESI+) is useful for confirming the amino group ().
Recommendation: Run in Polarity Switching mode if possible.
Key Mass Transitions (for Triple Quad):
Target (
Br): (Loss of )
Target (
Br):
Step-by-Step Workflow
Standard Preparation: Dissolve 10 mg of reference standard in 10 mL MeOH (1 mg/mL stock). Dilute to 10 µg/mL for system suitability.
Sample Preparation: Dissolve 10 mg of sample in 10 mL MeOH.
Blank Injection: Inject pure MeOH to ensure no carryover.
System Suitability Test (SST): Inject standard. Verify:
Retention time stability (
min).
Isotope Ratio: The intensity ratio of
251 to 253 should be approx 1:1.
Sample Injection: Inject sample.
Data Analysis:
Integrate Main Peak.
Extract Ion Chromatograms (EIC) for known impurities (e.g., Des-bromo @
~173).
Validation Data & Performance Comparison
The following data summarizes a typical validation exercise comparing HPLC-UV (254 nm) vs. LC-MS (TIC).
Table 2: Simulated Validation Results
Parameter
HPLC-UV (254 nm)
LC-MS (ESI-)
Interpretation
Linearity ()
0.9992
0.9998
Both are linear, but MS has wider dynamic range.
LOD (Limit of Detection)
0.5 µg/mL
0.005 µg/mL
MS is 100x more sensitive.
Impurity A (Des-bromo)
Not Detected (Co-elutes)
Detected (0.15%)
CRITICAL: UV failed to see the impurity.
Accuracy (Spike Recovery)
98.5%
100.2%
MS offers better specificity in complex matrices.
Precision (%RSD)
0.8%
1.2%
UV is slightly more precise (less noise), but less accurate.
Figure 2: Analytical Decision Matrix
Use this logic flow to determine when to switch from UV to MS.
Caption: Workflow for integrating LC-MS into routine quality control. Validation batches must always undergo MS analysis.
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]
Chromatography Today. "Analysis of Bromobenzoic Acids both In Vitro and In Vivo." Chromatography Today, 2014. [Link]
MDPI. "Identification and Analytical Characterization of Novel Synthetic Substances." Molecules, 2021.[2] [Link]
A Comparative Guide to the Lipophilicity of Mono- and Di-Fluorinated Benzoic Acids
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced physicochemical properties of molecular building blocks is paramount. Among these, lipophilicity, often quantified as...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced physicochemical properties of molecular building blocks is paramount. Among these, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic introduction of fluorine atoms onto an aromatic scaffold like benzoic acid offers a powerful tool to modulate these properties. This guide provides an in-depth comparison of the lipophilicity of mono- and di-fluorinated benzoic acid isomers, supported by experimental data, and elucidates the underlying principles governing the observed differences. We will explore not just the what, but the why, offering insights into the causal relationships between molecular structure and lipophilicity.
The Subtle Art of Fluorine Substitution: More Than Just Increasing Lipophilicity
It is a common heuristic in medicinal chemistry that fluorination increases lipophilicity. While often true, the reality is far more complex, particularly with aromatic systems where the position of substitution plays a decisive role. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the electron distribution within the benzene ring and the acidity of the carboxylic acid group. This, in turn, influences the molecule's overall polarity and its partitioning behavior between an aqueous and an organic phase.
Furthermore, the presence of a fluorine atom at the ortho position to the carboxylic acid group introduces the possibility of intramolecular hydrogen bonding (IMHB). This interaction can have a profound, and sometimes counterintuitive, effect on the molecule's conformation and its apparent lipophilicity.
Comparative Analysis of LogP Values
The following table summarizes experimentally determined and calculated LogP values for various mono- and di-fluorinated benzoic acid isomers. Understanding these values is the first step in appreciating the impact of fluorine substitution patterns.
Compound
Substitution Pattern
Experimental LogP
Calculated LogP
Benzoic Acid
-
1.87
-
Mono-fluorinated
2-Fluorobenzoic Acid
ortho
1.856
-
3-Fluorobenzoic Acid
meta
2.07
-
4-Fluorobenzoic Acid
para
2.07
-
Di-fluorinated
2,3-Difluorobenzoic Acid
vicinal
-
~1.9
2,4-Difluorobenzoic Acid
-
1.91
-
2,5-Difluorobenzoic Acid
-
1.85
1.663
2,6-Difluorobenzoic Acid
ortho, ortho'
1.59
1.66
3,4-Difluorobenzoic Acid
vicinal
-
1.8
3,5-Difluorobenzoic Acid
meta, meta'
-
1.8
Note: The distinction between experimental and calculated LogP values is crucial. Experimental values are generally preferred for their accuracy, while calculated values provide useful estimations, especially for less common isomers.
From the data, several key trends emerge:
Mono-fluorination: Substitution at the meta and para positions (3- and 4-fluorobenzoic acid) leads to a notable increase in lipophilicity compared to benzoic acid. In contrast, ortho-substitution (2-fluorobenzoic acid) results in a LogP value that is surprisingly similar to, or even slightly lower than, that of the parent benzoic acid.
Di-fluorination: The addition of a second fluorine atom generally increases lipophilicity further. However, the positional isomerism continues to exert a strong influence. Notably, 2,6-difluorobenzoic acid, with fluorine atoms flanking the carboxylic acid group, exhibits a lower LogP than many of the other di-fluorinated isomers.
The "Ortho Effect": Unmasking the Role of Intramolecular Hydrogen Bonding
The anomalously low lipophilicity of 2-fluorobenzoic acid and its 2,6-difluoro derivative can be attributed to the formation of an intramolecular hydrogen bond between the ortho-fluorine and the carboxylic acid proton. This interaction "masks" the polar hydroxyl group of the carboxylic acid, which would typically be expected to increase lipophilicity by reducing its ability to engage in intermolecular hydrogen bonding with water.
However, the formation of this intramolecular hydrogen bond also induces a more planar and less flexible conformation. This planarity can enhance the molecule's interaction with the ordered structure of water molecules, effectively increasing its aqueous solubility and thereby decreasing its LogP value. The following diagram illustrates this concept.
Caption: The influence of intramolecular hydrogen bonding on the lipophilicity of fluorobenzoic acid isomers.
This "ortho effect" is a critical consideration in drug design, as it demonstrates that the impact of a substituent on lipophilicity is not merely additive but is highly dependent on its interplay with neighboring functional groups.
Experimental Determination of LogP: Protocols and Considerations
Accurate determination of LogP is essential for validating computational models and for making informed decisions in drug discovery pipelines. Two of the most common and reliable methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (OECD 107)
This traditional method is often considered the "gold standard" for its direct measurement of partitioning.[1]
Principle: A known amount of the analyte is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). The mixture is shaken until equilibrium is reached, after which the concentration of the analyte in each phase is determined. The ratio of these concentrations gives the partition coefficient.
Experimental Protocol:
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.
Analyte Solution Preparation: Prepare a stock solution of the fluorinated benzoic acid in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
Partitioning: In a separatory funnel, combine a precise volume of the analyte stock solution with a precise volume of the pre-saturated water.
Equilibration: Shake the funnel vigorously for a predetermined amount of time (e.g., 1 hour) to ensure the analyte has reached equilibrium between the two phases.
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Calculation: Calculate the LogP using the following formula:
LogP = log10 ( [Analyte]octanol / [Analyte]aqueous )
Caption: Workflow for the shake-flask method of LogP determination.
Causality and Trustworthiness: The shake-flask method's trustworthiness stems from its direct measurement of the partitioning equilibrium.[1] The pre-saturation of solvents is a critical step to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements. The choice of quantification method must be validated for linearity and sensitivity in both the aqueous and octanolic matrices to ensure reliable results.
This method offers a higher throughput alternative to the shake-flask method and is particularly useful for screening larger numbers of compounds.
Principle: The retention time of a compound on a reverse-phase HPLC column (typically C18) is correlated with its lipophilicity. By calibrating the system with a series of standards with known LogP values, the LogP of an unknown compound can be estimated from its retention time.
Experimental Protocol:
System Preparation: Use a C18 HPLC column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
Calibration Standards: Prepare a series of solutions of compounds with well-established LogP values that span the expected range of the fluorinated benzoic acids.
Calibration Curve: Inject each standard and record its retention time (tR). Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time. Plot log(k') versus the known LogP values to generate a calibration curve.
Sample Analysis: Prepare a solution of the fluorinated benzoic acid in the mobile phase and inject it into the HPLC system.
LogP Determination: Record the retention time of the analyte, calculate its log(k'), and use the calibration curve to determine its LogP value.